molecular formula C₂₇H₄₈O₅ B109903 5b-Cholestane-3a,7a,12a,23R,25-pentol CAS No. 59906-14-8

5b-Cholestane-3a,7a,12a,23R,25-pentol

Cat. No.: B109903
CAS No.: 59906-14-8
M. Wt: 452.7 g/mol
InChI Key: OXSBBBPDYVCAKC-DYGXNTOZSA-N
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Description

5b-Cholestane-3a,7a,12a,23R,25-pentol is a steroid compound with the molecular formula C27H48O5. It is characterized by the presence of five hydroxyl groups at positions 3, 7, 12, 23, and 25 on the cholestane backbone. This compound is a metabolite found in human blood plasma and is derived from bile acids .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5b-Cholestane-3a,7a,12a,23R,25-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce less hydroxylated cholestane derivatives .

Scientific Research Applications

5b-Cholestane-3a,7a,12a,23R,25-pentol has several applications in scientific research:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of hydroxylated steroids.

    Biology: The compound is studied for its role in bile acid metabolism and its presence in human blood plasma.

    Medicine: Research on this compound contributes to understanding metabolic disorders related to bile acid synthesis.

    Industry: It is used in the synthesis of pharmaceuticals and other bioactive compounds

Mechanism of Action

The mechanism of action of 5b-Cholestane-3a,7a,12a,23R,25-pentol involves its interaction with enzymes involved in bile acid metabolism. The hydroxyl groups on the compound allow it to participate in various biochemical pathways, influencing the synthesis and regulation of bile acids. The molecular targets include enzymes such as cytochrome P450, which play a crucial role in hydroxylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5b-Cholestane-3a,7a,12a,23R,25-pentol is unique due to its specific hydroxylation pattern, which influences its biochemical properties and interactions. This distinct structure makes it valuable for studying specific metabolic pathways and developing targeted pharmaceuticals .

Properties

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSBBBPDYVCAKC-DYGXNTOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225103
Record name Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5b-Cholestane-3a,7a,12a,23R,25-pentol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59906-14-8
Record name Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59906-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5b-Cholestane-3a,7a,12a,23R,25-pentol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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